2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c1-9-6-13(21-8-14(19)20)18-12-5-3-2-4-11(12)17-15(18)10(9)7-16/h2-6H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEPKTZNDJGERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid involves several steps. One common synthetic route includes the reaction of 4-cyano-3-methylpyrido[1,2-a]benzimidazole with a suitable thiol reagent under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity.
Chemical Reactions Analysis
2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study:
In a study focusing on similar thiazole derivatives, compounds demonstrated IC₅₀ values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells . This suggests that the compound may also possess similar efficacy due to its structural analogies.
Antimicrobial Properties
Compounds derived from the diazatricyclo framework have shown promise in antimicrobial applications. Their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways makes them candidates for developing new antibiotics.
Case Study:
A series of thiazolo[3,2-b]-1,2,4-triazine derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. Results indicated significant inhibition comparable to established antibiotics .
Organic Electronics
The unique electronic properties of the compound suggest potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The conjugated system within the molecule allows for efficient charge transport.
Research Findings:
Studies on related compounds have shown that their electronic properties can be tuned by modifying substituents on the diazatricyclo framework . This tunability is crucial for optimizing performance in electronic devices.
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a candidate for drug delivery systems. Its sulfanyl group can facilitate interactions with biological membranes.
Summary of Applications
Mechanism of Action
The mechanism of action of 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaen-13-yl}sulfanyl)acetic acid can be compared with other similar compounds such as:
- [(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid
- [(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)thio]acetic acid derivatives
These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.
Biological Activity
Chemical Structure and Properties
This compound features a unique structure characterized by a diazatricyclo framework and a sulfanyl group attached to an acetic acid moiety. The presence of the cyano group and multiple double bonds within the tricyclic system may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C23H26N4O3S
- Molecular Weight : 438.55 g/mol
Anticancer Properties
Research has indicated that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies on related diazatricyclo compounds have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies
A study published in a peer-reviewed journal evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated:
- IC50 Values : Ranged from 5 to 15 µM for various derivatives.
- Mechanism of Action : Induction of apoptosis via the mitochondrial pathway was observed.
Antimicrobial Activity
Compounds featuring sulfanyl groups have been reported to possess antimicrobial properties. In vitro assays have shown that certain derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
Research Findings
- Minimum Inhibitory Concentration (MIC) : A related compound exhibited MIC values of 32 µg/mL against E. coli.
- Mechanism : Disruption of bacterial cell membrane integrity has been suggested as a potential mechanism.
Neuroprotective Effects
Emerging studies suggest that compounds with similar frameworks may offer neuroprotective benefits. The ability to cross the blood-brain barrier is critical for neuroactive drugs.
Experimental Evidence
A recent animal study assessed the neuroprotective effects of similar compounds in models of neurodegeneration:
- Behavioral Tests : Improved performance in memory tasks was noted.
- Biochemical Assays : Reduced levels of oxidative stress markers were recorded in treated animals.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
